

Fba-IN-1: A Technical Guide on the Inhibition of Fungal Glycolysis

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Compound of Interest		
Compound Name:	Fba-IN-1	
Cat. No.:	B10856947	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "**Fba-IN-1**" is a representative name for a class of inhibitors targeting Fructose-1,6-bisphosphate aldolase (FBA). This document synthesizes data on potent and specific inhibitors of fungal FBA, primarily focusing on the competitive inhibitor designated as compound 3g and the covalent allosteric inhibitor compound 2a11, as representative examples.

Fructose-1,6-bisphosphate aldolase (FBA) is a critical enzyme in the glycolytic and gluconeogenic pathways, catalyzing the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.[1] In pathogenic fungi like Candida albicans, FBA is essential for viability and virulence, making it a promising target for novel antifungal therapies.[2] Notably, fungal FBA belongs to the Class II aldolases, which are mechanistically distinct from the Class I aldolases found in humans, offering a pathway for selective inhibition.[2]

This guide provides a comprehensive overview of a representative inhibitor of fungal FBA, its mechanism of action, and its effects on fungal glycolysis, supported by quantitative data and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the inhibitory and antifungal activities of representative FBA inhibitors against Candida species.



Table 1: In Vitro Enzyme Inhibition and Antifungal Activity of Compound 3g[3][4]

Parameter	Value	Target/Organism	Notes
IC50	2.7 μΜ	Candida albicans FBA-II	Enzymatic inhibition
MIC ₈₀	4–64 μg/mL	Candida glabrata	Antifungal activity
Synergistic MIC ₈₀	< 0.0625 μg/mL	Azole-resistant Candida strains	In combination with 8 μg/mL fluconazole

Table 2: Antifungal Activity of Covalent Allosteric Inhibitor Compound 2a11[5][6]

Parameter	Value	Target/Organism	Notes
MIC ₈₀	1 μg/mL	Azole-resistant C. albicans strain 103	Antifungal activity

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

Fungal Fructose-1,6-Bisphosphate Aldolase (FBA-II) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against fungal FBA-II.

- a. Reagents and Materials:
- Recombinant C. albicans FBA-II
- Fructose-1,6-bisphosphate (FBP) substrate
- Hydrazine hydrate



- Nicotinamide adenine dinucleotide (NADH)
- Glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
- Test compound (e.g., Compound 3g)
- 96-well microplate
- Microplate reader
- b. Procedure:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the assay buffer, NADH, α-GDH/TPI, and varying concentrations of the test compound.
- Add the recombinant C. albicans FBA-II to each well and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the FBP substrate to each well.
- Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the FBA-II activity.
- Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).



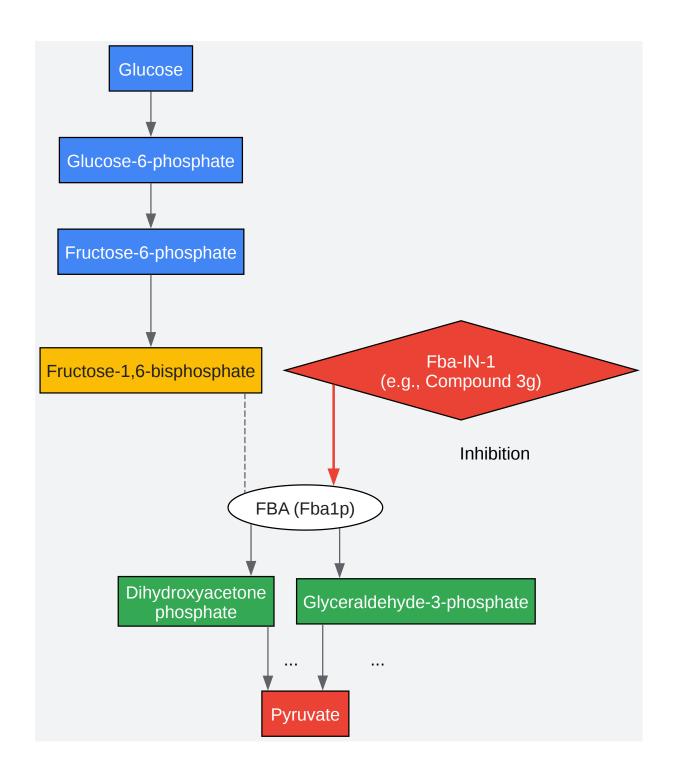
- a. Reagents and Materials:
- Candida species (e.g., C. glabrata, azole-resistant C. albicans)
- RPMI-1640 medium buffered with MOPS
- Test compound (e.g., Compound 3g, Compound 2a11)
- Fluconazole (for synergy studies)
- 96-well microplates
- Spectrophotometer or microplate reader
- b. Procedure:
- Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
- Prepare serial dilutions of the test compound in the 96-well plates. For synergy studies, a
 checkerboard titration of the test compound and fluconazole is prepared.
- Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubate the plates at 35°C for 24-48 hours.
- Determine the MIC₈₀, which is the lowest concentration of the compound that inhibits 80% of the fungal growth compared to the growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

Fungal Glycolysis and the Role of Fba-IN-1

The diagram below illustrates the central role of Fructose-1,6-bisphosphate aldolase (FBA) in the fungal glycolytic pathway and the inhibitory action of a representative inhibitor, **Fba-IN-1** (e.g., Compound 3g).





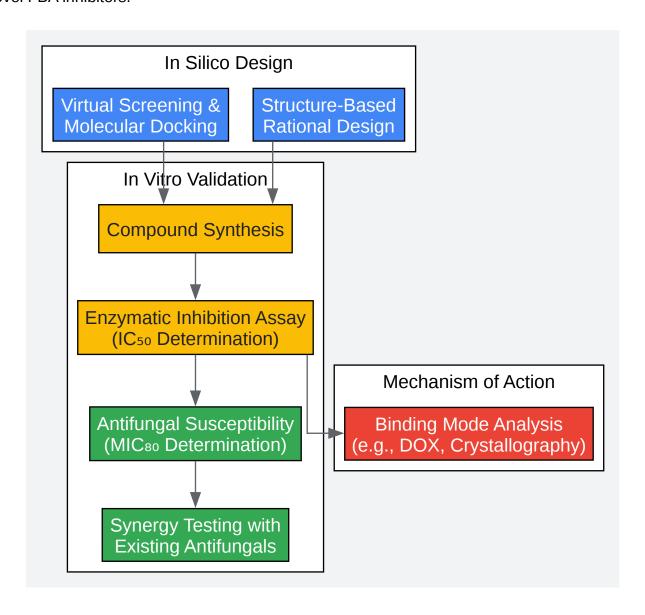
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Caption: Inhibition of FBA by **Fba-IN-1** blocks the conversion of FBP.

Experimental Workflow for FBA Inhibitor Screening



The following diagram outlines a typical workflow for the discovery and characterization of novel FBA inhibitors.



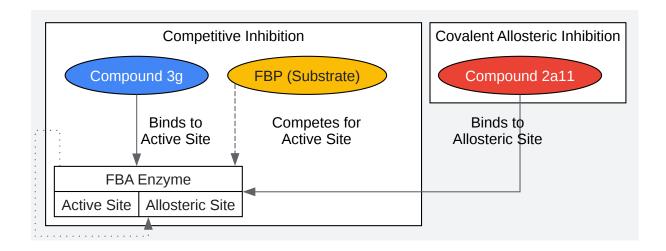
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Caption: A workflow for the discovery and validation of FBA inhibitors.

Mechanism of Action: Competitive vs. Allosteric Inhibition

Fungal FBA can be targeted by inhibitors with different mechanisms of action. The diagram below contrasts the competitive inhibition by compounds like 3g with the covalent allosteric inhibition exhibited by compounds such as 2a11.





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Caption: Competitive vs. allosteric inhibition of fungal FBA.

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